molecular formula C24H28ClN5O4 B12207344 N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B12207344
M. Wt: 486.0 g/mol
InChI Key: ROGLRDDDGGZBAP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine derivative and the 3-chlorophenyl group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
  • N-(3-chlorophenyl)-2-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

Uniqueness

N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C24H28ClN5O4

Molecular Weight

486.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C24H28ClN5O4/c1-34-20-7-5-19(6-8-20)28-11-13-29(14-12-28)22(31)16-21-23(32)26-9-10-30(21)24(33)27-18-4-2-3-17(25)15-18/h2-8,15,21H,9-14,16H2,1H3,(H,26,32)(H,27,33)

InChI Key

ROGLRDDDGGZBAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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